

Preclinical Profile of SR-3029: A Potent and Selective CK1 δ / ϵ Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on **SR-3029**, a potent and selective dual inhibitor of Casein Kinase 1δ (CK1 δ) and Casein Kinase 1ϵ (CK1 ϵ). The information presented herein is intended to support further investigation and development of this compound for potential therapeutic applications.

Core Mechanism of Action

SR-3029 is an ATP-competitive inhibitor of CK1 δ and CK1 ϵ .[1] Its primary mechanism of action involves the suppression of the Wnt/ β -catenin signaling pathway.[1][2] In cancer cells with elevated CK1 δ expression, inhibition by **SR-3029** leads to a reduction in nuclear β -catenin levels and a decrease in the transcriptional activity of β -catenin.[2][3] This disruption of the Wnt pathway ultimately induces apoptosis and suppresses the growth of cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SR-3029.

Table 1: In Vitro Potency and Selectivity of SR-3029



Target	IC50 (nM)	Ki (nM)	Notes
Primary Targets			
Casein Kinase 1δ (CK1δ)	44[1][4][5][6][7]	97[1]	Potent and selective inhibition.
Casein Kinase 1ε (CK1ε)	260[1][4][5][6][7]	97[1]	Potent and selective inhibition.
Off-Target Kinases			
CDK4/cyclin D1	576[1][5]	-	
CDK4/cyclin D3	368[1][5]	-	
CDK6/cyclin D1	428[1][5]	-	
CDK6/cyclin D3	427[1][5]	-	
FLT3	3000[1][5]	-	Weak off-target activity.[8]
MYLK4	>90% inhibition at 10 μM[5]	-	
MARK2	>90% inhibition at 10 μM[5]	-	

Table 2: Cellular Activity of SR-3029



Cell Line	Cancer Type	EC50 (nM)	Notes
A375	Human Melanoma	86[1][5]	
CK1δ-overexpressing breast cancer cells	Breast Cancer	5-70[8]	Demonstrates sensitivity to CK1 δ/ϵ inhibition.
MCF7	Breast Cancer	Less potent activity[1]	Expresses low amounts of CK1δ.[1]
T47D	Breast Cancer	Less potent activity[1]	Expresses low amounts of CK1δ.[1]
MCF10A	Non-tumorigenic breast epithelial	Less potent activity[1]	Expresses low amounts of CK1δ.[1]

Table 3: In Vivo Efficacy of SR-3029

Tumor Model	Cancer Type	Dosing	Key Findings
Orthotopic MDA-MB- 231 & MDA-MB-468 Xenografts	Triple-Negative Breast Cancer	20 mg/kg daily i.p.[1] [5]	Reduced tumor growth and increased lifespan.[5]
SKBR3 & BT474 Xenografts	HER2+ Breast Cancer	20 mg/kg daily i.p.[1]	Anti-tumor effects observed.[1]
Patient-Derived Xenograft (PDX)	Basal-like Invasive Ductal Carcinoma	20 mg/kg daily i.p.[1]	Significantly inhibited tumor growth.[2]
Orthotopic PANC-1 Xenograft	Pancreatic Cancer	20 mg/kg i.p.[9]	Significant decrease in tumor volume and weight.[9]
DMBA/TPA-induced Skin Carcinogenesis	Skin Cancer	Topical application	Suppressed tumor formation.[1]

Experimental Protocols



In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SR-3029** against target kinases.

General Methodology:

- Recombinant human kinases (CK1 δ , CK1 ϵ , and a panel of other kinases) are used.
- The assay is typically performed in a multi-well plate format.
- Kinase, substrate (e.g., a specific peptide or protein), and ATP are combined in a reaction buffer.
- SR-3029 is added at various concentrations.
- The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.
- The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using a fluorescence-based assay.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of **SR-3029** on cancer cell viability.

General Methodology:

- Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with a range of concentrations of **SR-3029** or vehicle control (DMSO).
- After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.



- Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- EC50 values are determined from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SR-3029 in animal models.

General Methodology for Orthotopic Breast Cancer Xenografts:

- Female immunodeficient mice (e.g., nude or SCID) are used.
- Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad.
- Tumors are allowed to establish and reach a palpable size.
- Mice are randomized into treatment and control groups.
- **SR-3029** is administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[1][5] The control group receives a vehicle solution.
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Animal body weight and overall health are monitored for signs of toxicity.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

General Methodology for Orthotopic Pancreatic Cancer Xenografts:

 PANC-1 cells, stably expressing luciferase, are orthotopically implanted into the pancreas of athymic nude mice.[9]



- Tumor growth is monitored weekly using bioluminescent imaging.[9]
- Treatment with SR-3029 (20 mg/kg i.p.) or vehicle is initiated.[9]
- After a defined treatment period (e.g., six weeks), mice are sacrificed.
- Tumors are excised, measured, and weighed.[9]
- Tumor tissues are analyzed for biomarkers such as cleaved PARP and dCK expression by Western blot.[9]

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins in cell or tumor lysates.

General Methodology:

- Protein is extracted from cells or tumor tissue using a lysis buffer.
- Protein concentration is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, active β-catenin, CK1δ, CK1ε, LRP6, cleaved PARP, dCK).[1][9]
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC)

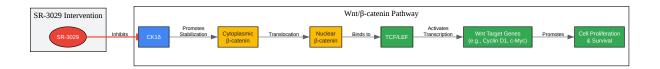


Objective: To visualize the expression and localization of specific proteins within tissue sections.

General Methodology:

- Tumor tissues are fixed in formalin and embedded in paraffin.
- Thin sections of the tissue are cut and mounted on microscope slides.
- The sections are deparaffinized and rehydrated.
- Antigen retrieval is performed to unmask the target protein epitopes.
- The sections are incubated with primary antibodies against proteins of interest (e.g., Ki-67, β-catenin, active β-catenin, CK1δ, CK1ε).[1]
- A secondary antibody linked to a detection system (e.g., HRP-polymer) is applied.
- A chromogen (e.g., DAB) is added to produce a colored precipitate at the site of the antigen.
- The sections are counterstained (e.g., with hematoxylin) and mounted.
- The stained tissues are visualized and analyzed under a microscope.

Signaling Pathways and Workflows SR-3029 Mechanism of Action in Wnt/β-catenin Signaling



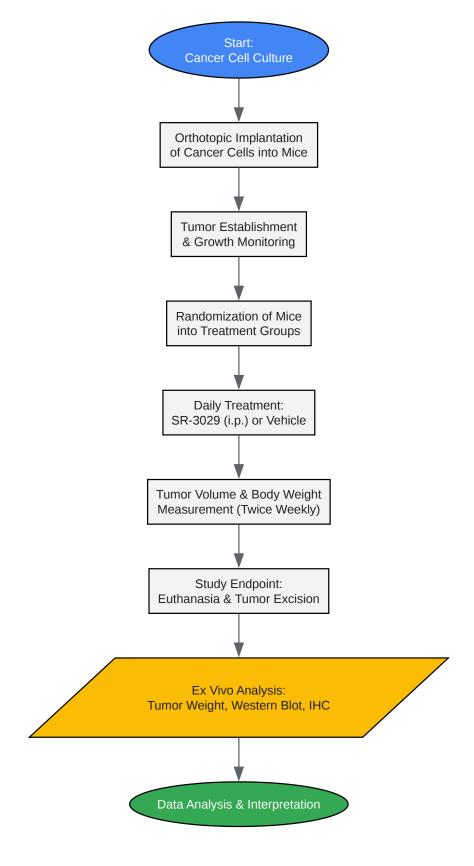
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Caption: **SR-3029** inhibits CK1 δ , leading to reduced β -catenin and Wnt signaling.

General Experimental Workflow for In Vivo Xenograft Studies





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CK1δ: a pharmacologically tractable Achilles' heel of Wnt-driven cancers? Cheong -Annals of Translational Medicine [atm.amegroups.org]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SR 3029 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
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